molecular formula C10H8N4O B13859579 6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine

6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No.: B13859579
M. Wt: 200.20 g/mol
InChI Key: FNPURJPDPBXCET-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine is a heterocyclic compound that features a fused ring system combining furan, pyrazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of pyridin-2-amine with furan-2-carbonyl chloride in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the furan ring typically yields bromofuran derivatives .

Scientific Research Applications

6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine

InChI

InChI=1S/C10H8N4O/c11-10-6-5-12-8(4-7(6)13-14-10)9-2-1-3-15-9/h1-5H,(H3,11,13,14)

InChI Key

FNPURJPDPBXCET-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC=C3C(=C2)NN=C3N

Origin of Product

United States

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